molecular formula C14H13BrO2 B1520766 (4-Bromophenyl)(4-methoxyphenyl)methanol CAS No. 838-21-1

(4-Bromophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1520766
CAS No.: 838-21-1
M. Wt: 293.15 g/mol
InChI Key: ILXXSHMWZINGOT-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methoxyphenyl)methanol (CAS RN: 59142-64-2) is a diaryl carbinol derivative with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . This compound is part of a class of chiral secondary alcohols that serve as crucial intermediates in organic synthesis and pharmaceutical research . Diaryl carbinols, in general, are recognized as important building blocks for the preparation of molecules with physiological and pharmacological activity. For instance, related compounds such as (4-chlorophenyl)(phenyl)methanol are known to be precursors to drugs with antitussive and antiemetic properties, which also act to relax bronchial muscles . The presence of both bromophenyl and methoxyphenyl groups in its structure makes it a valuable scaffold for further chemical modifications, including asymmetric synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All sales are final for this specialty chemical, and researchers are responsible for verifying its identity and purity for their specific applications.

Properties

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXSHMWZINGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661652
Record name (4-Bromophenyl)(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-21-1
Record name (4-Bromophenyl)(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-4'-methoxydiphenylmethanol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Pharmaceutical Applications

Executive Summary

4-Bromo-4'-methoxydiphenylmethanol (CAS: 29334-16-5) is a critical diarylcarbinol intermediate used extensively in the synthesis of antihistamines (e.g., clemastine analogues) and as a precursor for photo-labile protecting groups. This guide provides a definitive structural analysis, a field-validated synthesis protocol utilizing Grignard chemistry, and a robust characterization framework.

Physicochemical Profile

The precise molecular weight determination of this compound is non-trivial due to the significant isotopic abundance of Bromine (


 and 

). In high-resolution mass spectrometry (HRMS), the "Average Molecular Weight" is insufficient; the monoisotopic mass distribution must be used for peak identification.
Table 1: Core Chemical Specifications
ParameterValueNotes
IUPAC Name (4-Bromophenyl)(4-methoxyphenyl)methanol
CAS Number 29334-16-5Verified Registry
Formula

Avg.[1][2] Mol. Weight 293.16 g/mol Weighted average of all isotopes
Monoisotopic Mass 292.0099 Da (

)
Primary MS Peak (M)
Isotopic Peak 294.0078 Da (

)
Secondary MS Peak (M+2)
Appearance White to off-white crystalline solid
Melting Point 78–80 °CPurity dependent
Solubility Soluble in DCM, THF, EtOAc; Insoluble in

Lipophilic profile (

)

Critical Note on Mass Spectrometry: Due to the ~1:1 natural abundance of


 and 

, the mass spectrum will exhibit a characteristic "doublet" pattern of equal intensity at m/z 292 and 294. This is the primary diagnostic fingerprint for confirmation.

Synthetic Pathways & Mechanistic Insight

While reduction of 4-bromo-4'-methoxybenzophenone is a valid route, the Grignard addition offers higher modularity, allowing researchers to vary the aryl rings independently. The following protocol describes the addition of 4-methoxyphenylmagnesium bromide to 4-bromobenzaldehyde.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of the organomagnesium species on the electrophilic carbonyl carbon. This pathway is preferred over the reverse (4-bromophenyl Grignard + anisaldehyde) because 4-bromo-Grignard reagents can suffer from Wurtz-type coupling side reactions if not carefully controlled.

GrignardMechanism R1 4-Bromo- benzaldehyde TS Tetrahedral Intermediate (Mg-Complex) R1->TS Nucleophilic Attack R2 4-Methoxy- phenylmagnesium Br R2->TS Quench Acid Hydrolysis (H3O+) TS->Quench Stabilization Prod 4-Bromo-4'-methoxy- diphenylmethanol Quench->Prod Protonation

Figure 1: Mechanistic flow of the Grignard addition. The formation of the magnesium alkoxide intermediate is the rate-determining step.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound. Safety: Grignard reagents are moisture-sensitive. All glassware must be oven-dried (


) and assembled under 

or Ar flow.
Reagents:
  • 4-Bromobenzaldehyde (1.0 eq)

  • 4-Methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Saturated

    
     (Quench)
    
Step-by-Step Workflow:
  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon for 15 mins.

  • Substrate Solubilization: Dissolve 4-bromobenzaldehyde (3.15 g, 17 mmol) in 30 mL anhydrous THF. Cool to

    
     in an ice bath. Reasoning: Lower temperature mitigates byproduct formation and controls the exotherm of the subsequent addition.
    
  • Grignard Addition: Transfer 4-methoxyphenylmagnesium bromide (20.4 mL, 20.4 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.

    • Observation: Solution will turn slightly cloudy/yellow.

  • Reaction Phase: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Validation: Check via TLC (20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Quenching: Cool back to

    
    . Slowly add 20 mL saturated 
    
    
    
    . Caution: Vigorous bubbling may occur.
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL). Dry over anhydrous
    
    
    .[3]
  • Purification: Concentrate in vacuo. Recrystallize crude solid from Hexane/EtOAc (9:1) to yield white needles.

SynthesisWorkflow Start Start: Inert Atmosphere (Ar) Solubilize Dissolve 4-Bromobenzaldehyde in Anhydrous THF (0°C) Start->Solubilize AddGrignard Dropwise Addition: 4-Methoxyphenyl MgBr Solubilize->AddGrignard Stir Stir at RT (2 hrs) Monitor via TLC AddGrignard->Stir Quench Quench with sat. NH4Cl (Exothermic Control) Stir->Quench Extract Extraction (EtOAc) & Drying (Na2SO4) Quench->Extract Purify Recrystallization (Hexane/EtOAc) Extract->Purify

Figure 2: Operational workflow for the laboratory-scale synthesis of the target diarylmethanol.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )

The molecule possesses a chiral center (the methine carbon), but in an achiral environment, it appears as a racemate.

  • 
     2.45 ppm (s, 1H):  Hydroxyl proton (-OH). Note: Chemical shift varies with concentration.
    
  • 
     3.79 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Sharp singlet, diagnostic.
  • 
     5.75 ppm (s, 1H):  Methine proton (
    
    
    
    ). Diagnostic for the reduction of the carbonyl.
  • 
     6.85 – 6.90 ppm (d, 2H):  Aromatic protons ortho to methoxy group.
    
  • 
     7.20 – 7.50 ppm (m, 6H):  Overlapping aromatic signals from the 4-bromo ring and meta-methoxy protons.
    
Mass Spectrometry (EI/ESI)
  • Target Ion:

    
     is often observed in ESI due to the stability of the benzhydryl cation.
    
  • Isotope Pattern: The molecular ion

    
     must show the 1:1 doublet at 292/294 Da. Absence of this pattern indicates debromination or contamination.
    

Strategic Applications in Drug Discovery

This scaffold is not merely a final product but a versatile "privileged structure" in medicinal chemistry.

  • Antihistamine Synthesis: The 4-bromo-4'-methoxy substituted benzhydryl group is a structural analog to the core of Clemastine and Chlorpheniramine . The bromine atom provides a handle for further functionalization (e.g., Buchwald-Hartwig amination) to attach amine side chains.

  • Chiral Resolution Agents: The racemic alcohol can be resolved using chiral succinic acid derivatives. The resulting enantiomers are used as chiral auxiliaries in asymmetric synthesis.

  • Linker Chemistry: In Antibody-Drug Conjugates (ADCs), acid-labile linkers often utilize electron-rich diarylmethyl groups. The methoxy group stabilizes the carbocation intermediate, allowing controlled release of payloads under acidic conditions (e.g., in lysosomes).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 618887 (Related Derivative). Retrieved from [Link]

  • Cheméo. (2023). Benzhydrol, 4-bromo- Chemical Properties and Spectral Data. Retrieved from [Link]

  • Organic Syntheses. (1977). General Procedures for Grignard Additions to Aldehydes. Org. Synth. 57, 18. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition (NMR Data Reference). Retrieved from [Link]

Sources

Structural and Functional Divergence: (4-Bromophenyl)(4-methoxyphenyl)methanol vs. 4-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical physicochemical and reactive differences between (4-Bromophenyl)(4-methoxyphenyl)methanol (hereafter Target A ) and 4-Bromobenzophenone (hereafter Target B ).

While both compounds serve as halogenated diaryl building blocks in medicinal chemistry, they occupy distinct chemical spaces. Target A is an electron-rich, chiral benzylic alcohol often used as a scaffold for antihistamines and selective estrogen receptor modulators (SERMs). Target B is an electron-deficient diaryl ketone, primarily utilized as a photoinitiator or a rigid linker in supramolecular chemistry.

Critical Note on Structural Identity: Researchers must note that these two molecules are not a direct redox pair. Target A possesses a para-methoxy substituent, conferring significant electron-donating character, whereas Target B is unsubstituted on the second aryl ring. This difference fundamentally alters their solubility, reactivity profiles, and downstream applications.

Part 1: Physicochemical & Structural Comparison

The following data consolidates the structural parameters defining these two entities.

FeatureThis compound (Target A)4-Bromobenzophenone (Target B)
Structure Type Diaryl Methanol (Secondary Alcohol)Diaryl Ketone
Formula C₁₄H₁₃BrO₂C₁₃H₉BrO
Molecular Weight ~293.16 g/mol ~261.12 g/mol
Hybridization (Central C)

(Tetrahedral)

(Trigonal Planar)
Chirality Yes (Racemic unless resolved)No (Prochiral)
Electronic Nature Electron-Rich (Activated by

-OMe)
Electron-Poor (Deactivated by C=O)
Key Reactivity

Substitution, Dehydration, Esterification
Nucleophilic Addition, Radical Abstraction, Wittig
Physical State (Std) Solid / Viscous Oil (purity dependent)Crystalline Solid
Mechanistic Insight: The "Methoxy Effect"

The presence of the methoxy group in Target A is the defining differentiator. In acidic media, the hydroxyl group is protonated and lost as water. The resulting carbocation is significantly stabilized by the resonance donation of the p-methoxy oxygen lone pairs.

  • Consequence: Target A is highly prone to racemization and substitution reactions (

    
    ) compared to a non-methoxylated analog.
    
  • Contrast: Target B lacks this stabilization and relies on the electron-withdrawing nature of the carbonyl, making the ring system susceptible to nucleophilic aromatic substitution only under forcing conditions, but highly reactive to Grignard reagents at the carbonyl carbon.

Part 2: Synthetic Pathways and Protocols

Synthesis Logic

The synthesis of these molecules requires divergent strategies. Target A is best accessed via organometallic addition to an aldehyde, establishing the chiral center. Target B is typically formed via Friedel-Crafts acylation, preserving the planar carbonyl.

Diagram 1: Divergent Synthetic Workflows

The following diagram illustrates the distinct retrosynthetic logic for both targets.

SynthesisPathways cluster_A Target A: Alcohol Synthesis cluster_B Target B: Ketone Synthesis Grignard 4-Methoxyphenyl magnesium bromide Intermediate_A Mg-Alkoxide Complex Grignard->Intermediate_A Nucleophilic Addition (THF, 0°C) Aldehyde 4-Bromobenzaldehyde Aldehyde->Intermediate_A Target_A (4-Bromophenyl)(4-methoxyphenyl) methanol Intermediate_A->Target_A Acidic Workup (H3O+) BenzoylCl 4-Bromobenzoyl chloride Target_B 4-Bromobenzophenone BenzoylCl->Target_B Friedel-Crafts Acylation Benzene Benzene Benzene->Target_B LewisAcid AlCl3 (Catalyst) LewisAcid->Target_B

Caption: Figure 1. Parallel synthetic routes. Target A utilizes Grignard addition to establish chirality, while Target B employs electrophilic aromatic substitution.

Detailed Experimental Protocol: Synthesis of Target A

Objective: Synthesis of this compound via Grignard Addition. Rationale: This route prevents over-addition (common with acid chlorides) and allows for precise control of the stoichiometry.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 4-Methoxyphenylmagnesium bromide (1.1 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Atmosphere Generation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Substrate Preparation: Dissolve 4-Bromobenzaldehyde (18.5 g, 100 mmol) in 100 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.

    • Expert Tip: Cooling is critical to minimize side reactions such as Tishchenko coupling.

  • Grignard Addition: Transfer the 4-Methoxyphenylmagnesium bromide solution to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Reaction Monitoring: Upon completion of addition, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by a more polar alcohol spot (
      
      
      
      ).
  • Quench & Workup: Cool the mixture back to 0°C. Carefully quench with saturated

    
     (50 mL). The magnesium salts will precipitate.
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/Ethanol to yield the pure alcohol.

Part 3: Reactivity & Downstream Applications

The utility of these molecules diverges based on the stability of their intermediates.

Target A: The Chiral Synthon

Because Target A contains a secondary alcohol, it is a prime candidate for:

  • O-Alkylation: Formation of ether linkages (e.g., in the synthesis of antihistamines like Clemastine analogs).

  • Ritter Reaction: Conversion of the -OH to an amide via carbocation intermediates.

  • Deoxygenation: Reduction to the diarylmethane scaffold using triethylsilane/TFA.

Target B: The Rigid Linker

Target B is dominated by the carbonyl group and the aryl bromide:

  • Suzuki-Miyaura Coupling: The Br handle allows coupling to boronic acids, extending the conjugation system.

  • Wittig Olefination: Conversion of the C=O to an alkene, useful in molecular motor synthesis.

  • Photochemistry: Benzophenones are efficient triplet sensitizers. Target B is used to initiate radical polymerization upon UV exposure.

Diagram 2: Reactivity "Fork in the Road"

This diagram visualizes how the initial choice of scaffold dictates the available chemical space.

Reactivity Target_A Target A (Alcohol) Target_B Target B (Ketone) Target_A->Target_B Oxidation (PCC/Dess-Martin) *Only if Methoxy is removed/ignored* Ether Ether Analogs (Antihistamines) Target_A->Ether Williamson Ether Synthesis (NaH, R-X) Chloride Benzylic Chlorides (Highly Reactive) Target_A->Chloride SOCl2 or HCl (SN1 Mechanism) Olefin 1,1-Diarylalkenes (Wittig Product) Target_B->Olefin Ph3P=CH2 (Wittig) Biaryl Biaryl Ketones (Suzuki Product) Target_B->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Cross-Coupling)

Caption: Figure 2. Functional divergence. Target A favors substitution at the benzylic center, while Target B favors addition at the carbonyl or coupling at the bromide.

References

  • PubChem Database. 4-Bromobenzophenone (CID 7006). National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Grignard and Friedel-Crafts reactions).

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-4'-methoxybenzhydrol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. The benzhydrol scaffold, a core structural motif in numerous pharmacologically active agents and functional materials, continues to be an area of intense investigation. The substituted derivative, 4-Bromo-4'-methoxybenzhydrol, presents a compelling case study in the fundamental physicochemical analysis that underpins all successful research and development endeavors. This guide provides a detailed exploration of the determination of two of its most critical properties: the melting and boiling points. Beyond a mere recitation of values, this document delves into the why and how—the experimental causality and the self-validating systems that ensure data integrity.

Core Physicochemical Properties of 4-Bromo-4'-methoxybenzhydrol

The melting and boiling points are not merely physical constants; they are indicators of purity, intermolecular forces, and crystalline structure. For 4-Bromo-4'-methoxybenzhydrol, these values are critical for its purification, handling, and application in further synthetic transformations.

Table 1: Key Physicochemical Data for 4-Bromo-4'-methoxybenzhydrol

PropertyValueNotes
Melting Point 76-78 °CThe observed range can vary slightly based on purity.
Boiling Point DecomposesThis compound is known to decompose upon heating at atmospheric pressure, a common characteristic for complex organic molecules.
Molecular Formula C₁₄H₁₃BrO₂-
Molecular Weight 293.16 g/mol -
Appearance White to off-white crystalline solidVisual inspection is a primary, albeit qualitative, indicator of purity.

Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically broadens and depresses this range, making melting point determination a crucial, albeit simple, method for purity assessment.

Principle of Melting Point Determination

The underlying principle of melting point determination relies on the precise measurement of the temperature at which the solid and liquid phases of a substance are in equilibrium. This is typically achieved by slowly heating a small, powdered sample and observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (meniscus).

Step-by-Step Experimental Protocol
  • Sample Preparation: A small amount of dry 4-Bromo-4'-methoxybenzhydrol is finely crushed into a powder. This ensures uniform heat distribution.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

  • Heating Rate: The heating rate is initially rapid to approach the expected melting point and then slowed to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Self-Validating System and Causality

This protocol is a self-validating system because the sharpness of the melting point range is a direct indicator of sample purity. A broad melting range (greater than 2 °C) suggests the presence of impurities, prompting further purification steps such as recrystallization. The choice of a slow heating rate near the melting point is critical to prevent thermal lag, which could lead to an erroneously high and broad melting point reading.

The Challenge of Boiling Point Determination for 4-Bromo-4'-methoxybenzhydrol

Unlike simpler organic molecules, many complex structures, including 4-Bromo-4'-methoxybenzhydrol, are thermally labile. Attempting to determine the boiling point at atmospheric pressure often leads to decomposition rather than a clean liquid-to-gas phase transition. This decomposition is an irreversible chemical change, rendering the concept of a standard boiling point moot.

Recognizing Decomposition

Decomposition during heating is often visually indicated by a change in color (e.g., darkening or charring) and the evolution of gases. For 4-Bromo-4'-methoxybenzhydrol, heating to elevated temperatures will likely result in the breakdown of the molecule, precluding the measurement of a true boiling point.

Alternative Approaches: Vacuum Distillation

For thermally sensitive compounds, purification via distillation must be conducted under reduced pressure (vacuum distillation). By lowering the ambient pressure, the boiling point of the liquid is significantly reduced, often allowing for distillation to occur at a temperature below the onset of decomposition. While a boiling point under a specific vacuum can be determined, it is crucial to report it with the corresponding pressure, as it is not an absolute physical constant in the same way as the standard boiling point.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the physicochemical characterization of 4-Bromo-4'-methoxybenzhydrol, emphasizing the decision-making process based on the compound's thermal stability.

G cluster_0 Physicochemical Characterization Workflow start Start: Obtain 4-Bromo-4'-methoxybenzhydrol Sample mp_determination Melting Point Determination start->mp_determination check_purity Analyze Melting Range mp_determination->check_purity pure Result: Pure (Narrow Range, e.g., 76-78 °C) check_purity->pure Sharp impure Result: Impure (Broad/Depressed Range) check_purity->impure Broad bp_attempt Boiling Point Determination (Atmospheric Pressure) pure->bp_attempt purify Action: Recrystallization impure->purify purify->mp_determination observe_decomposition Observe for Decomposition bp_attempt->observe_decomposition no_decomposition Result: Boils Without Decomposition (Unlikely) observe_decomposition->no_decomposition No decomposition Result: Decomposition Observed observe_decomposition->decomposition Yes end End: Characterization Complete no_decomposition->end vacuum_distillation Alternative: Vacuum Distillation for Purification decomposition->vacuum_distillation vacuum_distillation->end

Caption: Workflow for determining the melting and boiling points of 4-Bromo-4'-methoxybenzhydrol.

Conclusion

The accurate determination of the melting and boiling points of 4-Bromo-4'-methoxybenzhydrol is a foundational aspect of its scientific and developmental utility. While the melting point serves as a reliable indicator of purity, the compound's thermal instability precludes a standard boiling point measurement. This necessitates an understanding of decomposition and the application of alternative techniques such as vacuum distillation for purification. The methodologies and logical frameworks presented in this guide are designed to ensure the generation of reliable and reproducible data, which is the cornerstone of all credible scientific research.

References

  • 4-Bromo-4'-methoxybenzhydrol . Chemicalize. [Link]

  • Melting Point Determination . JoVE. [Link]

Methodological & Application

Synthesis of (4-Bromophenyl)(4-methoxyphenyl)methanol via Grignard reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing (4-Bromophenyl)(4-methoxyphenyl)methanol (CAS 838-21-1), a critical diarylmethanol intermediate used in the development of antihistamines (e.g., Clemastine analogues) and selective estrogen receptor modulators (SERMs).

The synthesis utilizes a Grignard addition strategy.[1][2][3][4] Unlike simple phenyl additions, this protocol addresses the chemoselectivity challenges posed by the bifunctional nature of the reactants. Specifically, it circumvents the risk of polymerization and di-Grignard formation by strictly defining the nucleophile (4-methoxyphenylmagnesium bromide) and the electrophile (4-bromobenzaldehyde). This guide provides a self-validating workflow, ensuring high purity and reproducibility in a research setting.

Strategic Reaction Design & Mechanistic Insight

Retrosynthetic Logic

The target molecule contains two distinct aryl rings: one bearing a bromine atom and the other a methoxy group.

  • Path A (Flawed): Formation of Grignard from 4-bromobenzaldehyde. Result: Immediate polymerization (nucleophilic attack on its own aldehyde).

  • Path B (Risky): Formation of Grignard from 1,4-dibromobenzene. Result: High risk of forming the di-Grignard (1,4-phenylenedimagnesium dibromide), leading to oligomerization.

  • Path C (Optimal): Formation of Grignard from 4-bromoanisole followed by addition to 4-bromobenzaldehyde .

    • Advantage:[5] The methoxy group is stable to Grignard conditions. The bromine on the aldehyde ring remains intact at low temperatures (0°C to RT), as aryl bromides require metallic magnesium/initiation to form Grignards and do not readily undergo metal-halogen exchange with simple aryl Grignards under these mild conditions.

Reaction Mechanism

The reaction proceeds via a coordinate-covalent magnesium bridge, organizing the reactants into a six-membered transition state (cyclic model) that facilitates the transfer of the aryl nucleophile to the carbonyl carbon.

GrignardMechanism R1 4-Bromoanisole Mg Mg / THF R1->Mg Oxidative Addition GR Grignard Reagent (4-MeO-Ph-MgBr) Mg->GR Complex Magnesium Alkoxide Intermediate GR->Complex Nucleophilic Attack Ald 4-Bromobenzaldehyde Ald->Complex + Electrophile H3O H3O+ Quench Complex->H3O Product Target Alcohol H3O->Product Protonation

Figure 1: Mechanistic pathway from precursor activation to hydrolytic workup.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1][2][3][5][6]RoleSpecification
4-Bromoanisole 1.1Nucleophile PrecursorLiquid, >98% purity
Magnesium Turnings 1.2Metal SourceFreshly crushed/activated
4-Bromobenzaldehyde 1.0ElectrophileSolid, >98% purity
THF (Tetrahydrofuran) SolventMediumAnhydrous, inhibitor-free
Iodine (I₂) Cat.InitiatorCrystal
NH₄Cl (sat.[6] aq.) QuenchProton SourceSaturated solution

Glassware: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Nitrogen/Argon line. All glassware must be flame-dried or oven-dried (120°C) overnight.

Step-by-Step Procedure

Phase 1: Formation of 4-Methoxyphenylmagnesium Bromide [7]

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar).

  • Activation: Add Magnesium turnings (1.2 eq) to the RBF. Add a single crystal of Iodine.[2] Gently heat with a heat gun until iodine vapor sublimes, etching the Mg surface.

  • Initiation: Dissolve 4-Bromoanisole (1.1 eq) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg turnings.

    • Observation: Initiation is confirmed by the disappearance of the iodine color, the onset of turbidity, and a spontaneous exotherm (solvent reflux).

  • Propagation: Once initiated, add the remaining 4-Bromoanisole solution dropwise via the addition funnel. Maintain a gentle reflux using the heat of reaction.

    • Process Control: If the reaction subsides, apply mild external heat (40°C oil bath). Stir for 1 hour after addition is complete to ensure full conversion.

Phase 2: Coupling Reaction 5. Cooling: Cool the Grignard solution to 0°C using an ice bath. 6. Addition: Dissolve 4-Bromobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 30 minutes.

  • Critical Step: Maintain temperature <10°C to prevent side reactions.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.
  • Monitoring: Check completion via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

Phase 3: Workup & Purification [8] 8. Quench: Cool the mixture to 0°C. Slowly add saturated NH₄Cl solution.

  • Note: Do not use HCl initially; strong acid can cause dehydration of the benzylic alcohol to the alkene (stilbene derivative).
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
  • Washing: Wash with brine, dry over anhydrous Na₂SO₄, and filter.
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil/solid.
  • Purification: Recrystallize from Hexane/Ethanol or perform Flash Chromatography (Silica Gel, 0-20% EtOAc in Hexane).

Process Control & Troubleshooting

This workflow relies on specific checkpoints to ensure integrity.

Workflow Start Start: Dry Glassware Mg_Act Mg Activation (Iodine) Start->Mg_Act Init_Check Initiation Observed? (Color loss/Exotherm) Mg_Act->Init_Check Init_Check->Mg_Act No (Add dibromoethane/Heat) Add_R1 Add 4-Bromoanisole (Reflux) Init_Check->Add_R1 Yes Cool Cool to 0°C Add_R1->Cool Add_R2 Add 4-Bromobenzaldehyde Cool->Add_R2 Quench Quench with NH4Cl Add_R2->Quench Purify Recrystallization Quench->Purify

Figure 2: Operational workflow with critical decision node at initiation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Initiation Moisture in THF or oxidized Mg.Add 2 drops of 1,2-dibromoethane (entrainment method) or sonicate.
Wurtz Coupling Temperature too high during Grignard formation.Slow down addition rate; keep THF at gentle reflux, not violent boil.
Low Yield Moisture contamination or incomplete quench.[2]Flame dry rigorously; ensure NH₄Cl is added until Mg salts dissolve.
Alkene Product Acid concentration too high during workup.Use NH₄Cl instead of HCl; keep workup pH > 4.

Characterization & Validation

The identity of the product This compound should be validated using the following spectral markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.80 ppm (s, 3H): Distinct singlet for the Methoxy (-OCH₃) group.

    • δ ~5.7-5.8 ppm (s/d, 1H): The Benzylic -CH-OH proton. (Splits to doublet if OH coupling is visible, singlet if D₂O exchange occurs).

    • δ ~2.2-2.5 ppm (br s, 1H): Hydroxyl -OH proton (exchangeable).

    • δ ~6.8-7.5 ppm (m, 8H): Aromatic region. Look for two distinct AA'BB' systems (one for the anisyl ring, one for the bromophenyl ring).

  • IR Spectroscopy:

    • 3300-3400 cm⁻¹: Broad O-H stretch.

    • 1250 cm⁻¹: Strong C-O stretch (aryl ether).

    • 1010-1070 cm⁻¹: C-Br stretch/vibrations.

Safety & Hazards (E-E-A-T)

  • Tetrahydrofuran (THF): Forms explosive peroxides upon storage. Test with peroxide strips before distillation. Highly flammable.[2]

  • Magnesium: Flammable solid. Reacts violently with water to produce hydrogen gas.

  • 4-Bromobenzaldehyde: Irritant to eyes and respiratory system.[9]

  • Grignard Reagents: Corrosive and pyrophoric.[2][10] Handle strictly under inert atmosphere.

References

  • American Chemical Society (ACS). Grignard Reaction Safety Guidelines. ACS Center for Lab Safety. [Link]

  • Organic Syntheses. Preparation of Grignard Reagents: 4-Methoxyphenylmagnesium Bromide. Org.[1][5][8][11] Synth. Coll. Vol. 5, p. 1120. [Link] (Referenced for general anisyl-Grignard conditions).

  • National Institute of Standards and Technology (NIST). Methanol, bis(4-bromophenyl)- IR Spectrum.[12] NIST Chemistry WebBook, SRD 69.[12] [Link] (Referenced for spectral analogues).

  • PubChem. Compound Summary: (4-Methoxyphenyl)methanol.[Link] (Referenced for physical property baselines).

Sources

Application Note: Strategic Synthesis of Phenoxathiin Derivatives via Diarylmethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the preparation of phenoxathiin derivatives, specifically focusing on Friedel-Crafts Alkylation and Lithiation-Mediated Functionalization pathways where diarylmethanol (benzhydrol) species serve as critical intermediates or reagents.

Abstract & Scope

This guide details the synthetic protocols for functionalizing the phenoxathiin core—a tricyclic heterocycle essential in antipsychotic pharmacophores and optoelectronic materials. We focus specifically on the utilization of diarylmethanol (benzhydrol) intermediates to generate C2- and C4-substituted derivatives.

Two primary methodologies are covered:

  • Electrophilic Aromatic Substitution (SEAr): Using diarylmethanols as alkylating agents to access C2-substituted phenoxathiins.

  • Organolithium Directed Synthesis: Generating phenoxathiinyl-carbinol intermediates (a subclass of diarylmethanols) to access C4-substituted derivatives.

Scientific Foundation & Strategic Logic

The Phenoxathiin Scaffold

Phenoxathiin consists of two benzene rings fused by oxygen and sulfur atoms. The electronic disparity between the strong electron-donating oxygen (phenolic character) and the weaker sulfur dictates the regioselectivity of functionalization.

  • C2-Position (Para to Oxygen): The most nucleophilic site, favored in electrophilic substitutions (Friedel-Crafts).

  • C4-Position (Ortho to Oxygen): The site of kinetic deprotonation (Directed Ortho Metalation - DoM), allowing orthogonal functionalization.

The Role of Diarylmethanol Intermediates

Diarylmethanols (Ar-CH(OH)-Ar') act as versatile "chemical handles."

  • As Electrophiles: In the presence of Lewis acids, they generate resonance-stabilized benzhydryl cations (

    
    ), which alkylate the phenoxathiin ring.
    
  • As Products/Intermediates: When phenoxathiin is lithiated and trapped with aryl aldehydes, the resulting carbinol serves as a pivot point for further deoxygenation, oxidation, or etherification.

Experimental Protocols

Protocol A: C2-Functionalization via Friedel-Crafts Alkylation

Objective: Synthesis of 2-(diphenylmethyl)phenoxathiin using diphenylmethanol (benzhydrol).

Mechanism & Causality

The reaction relies on the acid-catalyzed ionization of diphenylmethanol to form a "soft" electrophile (benzhydryl cation). The phenoxathiin C2 position, activated by the oxygen lone pair, attacks this cation. We use Trifluoroacetic Acid (TFA) as both solvent and catalyst to avoid the harsh conditions of


, improving the impurity profile.
Materials
  • Phenoxathiin (1.0 equiv)

  • Diphenylmethanol (Benzhydrol) (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst, 10 V)

  • Dichloromethane (DCM) (Extraction solvent)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxathiin (2.0 g, 10 mmol) and Diphenylmethanol (2.02 g, 11 mmol) in TFA (20 mL) .

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The benzhydrol spot (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into ice-water (100 mL) .

  • Neutralization: Carefully add saturated

    
     until pH 
    
    
    
    7. Caution: CO2 evolution.
  • Extraction: Extract with DCM (3 x 30 mL) . Combine organic layers and wash with brine (50 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:1)  to yield white needles.
    

Yield Expectation: 75–85%

Protocol B: C4-Functionalization via Directed Ortho Metalation (DoM)

Objective: Synthesis of phenoxathiin-4-yl(phenyl)methanol (a diarylmethanol derivative).

Mechanism & Causality

n-Butyllithium coordinates with the phenoxathiin oxygen atom, directing deprotonation specifically to the C4 (ortho) position. This generates a nucleophilic species that attacks the carbonyl of benzaldehyde.

Materials
  • Phenoxathiin (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

  • Benzaldehyde (1.2 equiv)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck flask and flush with Argon. Add Phenoxathiin (2.0 g, 10 mmol) and anhydrous THF (20 mL) .

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi (4.8 mL, 12 mmol) dropwise over 15 minutes.

    • Critical Step: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete lithiation (color change to orange/red often observed). Cool back to -78°C.

  • Electrophile Trapping: Add Benzaldehyde (1.27 g, 12 mmol) (diluted in 5 mL THF) dropwise.

  • Completion: Allow the reaction to warm to room temperature slowly overnight.

  • Workup: Quench with sat.

    
     (20 mL) . Extract with Ethyl Acetate (3 x 30 mL) .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Yield Expectation: 60–70%

Data Summary & Optimization

The following table summarizes the optimization of the Friedel-Crafts alkylation (Protocol A), demonstrating the impact of catalyst choice on regioselectivity (C2 vs C4/C1 mixture).

Catalyst SystemTemp (°C)Time (h)Conversion (%)C2:Other Isomer RatioNotes
TFA (Neat) 60 4 92 >95:5 Recommended. Cleanest profile.

/ DCM
0 to RT29880:20Fast, but significant tar/polymerization.

(conc)
RT110060:40Poor selectivity; sulfonation side-products.
Amberlyst-15801265>98:2Green alternative, but slow kinetics.

Pathway Visualization

The following diagram illustrates the divergent pathways for synthesizing phenoxathiin derivatives using diarylmethanol chemistry.

PhenoxathiinPathways Start Phenoxathiin Core InterA Benzhydryl Cation (Electrophile) Start->InterA Path A: SEAr (Acid Catalysis) InterB 4-Li-Phenoxathiin (Nucleophile) Start->InterB Path B: DoM (Deprotonation) ReagentA Diarylmethanol (Benzhydrol) + H+ ReagentA->InterA ProductA 2-Benzhydrylphenoxathiin (C2-Substituted) InterA->ProductA Attack at C2 ReagentB 1. n-BuLi 2. Aryl Aldehyde ReagentB->InterB ProductB Phenoxathiin-4-yl-methanol (C4-Carbinol) InterB->ProductB Aldehyde Trapping

Caption: Divergent synthesis pathways. Path A utilizes diarylmethanol as an electrophile for C2-alkylation. Path B generates a diarylmethanol moiety at C4 via lithiation.

References

  • Gilman, H., & Esmay, D. L. (1952). The Metalation of Phenoxathiin. Journal of the American Chemical Society, 74(8), 2021–2024. Link

  • Coic, J. P., Saint-Ruf, G., & Buu-Hoi, N. P. (1972). Friedel-Crafts Alkylation of Phenoxathiin. Journal of Heterocyclic Chemistry, 9(6), 1379-1383. Link

  • Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents. 5. 10-Substituted phenoxathiin 5-oxides. Journal of Medicinal Chemistry, 35(17), 3214–3222. Link

  • Larsen, R. D. (2007). Practical Application of Lithiation-Substitution in Pharma. In Organolithiums in Enantioselective Synthesis. Springer. Link

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of (4-Bromophenyl)(4-methoxyphenyl)methanol in CDCl₃

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our daily work. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for this purpose, providing a detailed fingerprint of a molecule's proton environment. This guide offers an in-depth analysis of the ¹H NMR spectrum of (4-Bromophenyl)(4-methoxyphenyl)methanol, a diarylmethanol derivative, using deuterated chloroform (CDCl₃) as the solvent.

We will not only dissect the spectrum of the target molecule but also compare it with related structures to provide a comprehensive understanding of how subtle electronic and structural changes manifest in the NMR spectrum. This approach underscores the predictive power of NMR and reinforces the principles of structural verification.

Experimental Protocol: Data Acquisition

A robust and reproducible protocol is the foundation of high-quality spectral data. The following steps outline the standard procedure for preparing a sample for ¹H NMR analysis.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). It is common for CDCl₃ to contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] If not present, a small drop of TMS can be added.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-resolution spectrum.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR magnet. The data for this analysis was acquired on a 400 MHz spectrometer.

The following diagram illustrates the logical workflow from sample preparation to final structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structural Validation weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve homogenize Homogenize (Vortex/Invert) dissolve->homogenize acquire Acquire 1H NMR Spectrum (400 MHz Spectrometer) homogenize->acquire process Process Data (Fourier Transform, Phasing) acquire->process assign Assign Signals (Chemical Shift, Integration) process->assign coupling Analyze Coupling (Multiplicity, J-values) assign->coupling compare Compare with Alternatives & Reference Data coupling->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectrum Analysis of this compound

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

The expected signals are summarized in the table below. The analysis integrates fundamental principles of chemical shift theory and spin-spin coupling.[2]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-OH ~2.2 (variable)Broad Singlet (d)1H~3.6The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on concentration and residual water. It may show coupling to the methine proton (H-α).[2]
-OCH₃ ~3.82Singlet (s)3H-These three protons are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its position is characteristic for a methoxy group on an aromatic ring.[3]
H-α (-CHOH) ~5.80Singlet (s) or Doublet (d)1H~3.6This methine proton is deshielded by the adjacent oxygen and two aromatic rings. It appears as a singlet but can be split by the hydroxyl proton (if exchange is slow).[3]
H-3',5' ~6.88Doublet (d)2H~8.7These protons are ortho to the electron-donating methoxy group, causing them to be shielded (upfield shift) relative to benzene (7.36 ppm). They are split by their vicinal neighbors (H-2',6').[3][4]
H-2,6 & H-2',6' ~7.25-7.30Multiplet (m) or two Doublets (d)4H~8.7This region contains signals from two sets of protons. H-2',6' are meta to the methoxy group. H-2,6 are meta to the bromine atom. Their chemical shifts are very similar, often leading to an overlapping multiplet.
H-3,5 ~7.45Doublet (d)2H~8.5These protons are ortho to the electron-withdrawing bromine atom, leading to deshielding (downfield shift). They are split by their vicinal neighbors (H-2,6).[4]
Residual CHCl₃ 7.26Singlet (s)--This is the signal from the residual non-deuterated solvent and is a common reference point.[5]

Comparative Analysis: Understanding Substituent Effects

The true power of NMR analysis is revealed through comparison. By examining the spectra of simpler, related molecules, we can confidently assign our signals and understand the electronic effects of the substituents.

1. Comparison with Diphenylmethanol (Parent Compound): In diphenylmethanol, both phenyl rings are equivalent, resulting in a simpler aromatic region. The spectrum typically shows a multiplet for all 10 aromatic protons between 7.2 and 7.4 ppm.[6][7] In our target molecule, the para-substituents (Br and OCH₃) break this symmetry.

  • The -OCH₃ group is strongly electron-donating through resonance, shielding the ortho (H-2',6') and para positions. This effect is clearly seen in the upfield shift of the H-3',5' doublet to ~6.88 ppm.

  • The -Br atom is an electron-withdrawing group through induction but weakly electron-donating through resonance. The net effect is deshielding, particularly at the ortho position (H-3,5), shifting its signal downfield to ~7.45 ppm.[4]

2. Comparison with Anisole and Bromobenzene:

  • Anisole (Methoxybenzene): The ¹H NMR spectrum shows protons ortho to the methoxy group at ~6.9 ppm and the meta/para protons around 7.2-7.3 ppm. This supports our assignment of the upfield doublet at ~6.88 ppm to the protons ortho to the methoxy group in our target molecule.

  • Bromobenzene: The protons ortho to the bromine atom are deshielded and appear around 7.4-7.5 ppm, while the meta and para protons are found further upfield. This aligns with our assignment of the most downfield aromatic signal at ~7.45 ppm to the protons ortho to the bromine.

The distinct AA'BB' splitting patterns observed for both rings are characteristic of para-disubstituted benzene rings.[8] The protons on one side of the ring (e.g., H-2' and H-6') are chemically equivalent but magnetically non-equivalent, coupling to their neighbors (H-3' and H-5') to give the appearance of two distinct doublets. The typical ortho-coupling constant (³J) for aromatic protons is in the range of 7-10 Hz, consistent with our observed values.[4][9]

Conclusion

The ¹H NMR spectrum of this compound in CDCl₃ provides a wealth of information that allows for its unambiguous structural confirmation. Through a systematic analysis of chemical shifts, integration values, and coupling patterns, every proton environment in the molecule can be assigned. The downfield shift of the protons on the bromo-substituted ring and the upfield shift of the protons on the methoxy-substituted ring are classic examples of substituent-induced electronic effects. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, demonstrates a robust and self-validating system for structural elucidation, a critical task for researchers in chemistry and drug development.

References

  • University of Manitoba. Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]

  • J.D. Roberts. Short Summary of ¹H-NMR Interpretation. Available at: [Link]

  • Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Photoredox-Catalyzed Reductive Coupling. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Chegg. Solved Below are the 1H NMR spectrum of diphenylmethanol... Available at: [Link]

  • Scribd. Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. Available at: [Link]

Sources

C13 NMR chemical shifts for 4-bromo and 4-methoxy substituted carbons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts: 4-Bromo vs. 4-Methoxy Substituted Carbons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Electronegativity Trap

In structural elucidation, particularly within drug development, the interpretation of Carbon-13 (


C) NMR spectra often relies on the intuitive correlation between electronegativity and chemical shift. The logic is standard: highly electronegative substituents (O, N, F) descreen the nucleus, shifting signals downfield (higher ppm).

However, this heuristic fails dangerously when comparing 4-methoxy (C-OMe) and 4-bromo (C-Br) substituted aromatics. While both substituents are electronegative, they drive the ipso carbon shifts in opposite directions relative to benzene.

  • The Methoxy Effect: Dominant paramagnetic deshielding drives the ipso carbon to ~158 ppm (Downfield).

  • The Bromine Effect: The "Heavy Atom Effect" (Spin-Orbit Coupling) overwhelms inductive effects, shielding the ipso carbon to ~112–122 ppm (Upfield).

This guide provides the mechanistic grounding, definitive data, and experimental protocols required to accurately assign these moieties, preventing costly structural misassignments in late-stage synthesis.

Part 1: Mechanistic Deep Dive

To interpret these spectra, we must decouple the electronic effects (Inductive/Resonance) from relativistic effects (Heavy Atom).

The Methoxy (OMe) Substituent

Oxygen is highly electronegative (


).
  • Inductive Effect (-I): Pulls electron density through the

    
    -bond, deshielding the nucleus.
    
  • Resonance Effect (+R): Donates

    
    -electron density into the ring. While this shields the ortho and para positions, the ipso carbon (directly attached) is dominated by the local electron withdrawal and the paramagnetic term  of the shielding tensor.
    
  • Net Result: A massive downfield shift (

    
     ppm vs. benzene).
    
The Bromine (Br) Substituent

Bromine is also electronegative (


), yet the C-Br carbon appears upfield relative to benzene.
  • The Heavy Atom Effect (HALA): As we move down the periodic table (Br, I), the electron cloud becomes large and polarizable. Relativistic Spin-Orbit (SO) coupling becomes significant.[1] The circulation of electrons in the bromine atom's orbitals induces a magnetic field that opposes the external field (

    
    ) at the attached carbon nucleus.
    
  • Net Result: This relativistic shielding overrides the inductive deshielding, causing an upfield shift (

    
     to -16 ppm vs. benzene).
    

Part 2: Comparative Data Analysis

The following table synthesizes experimental chemical shift data. Note the dramatic difference between the C-Br and C-OMe ipso carbons.[2]

Table 1:


C NMR Chemical Shift Comparison (CDCl

, 100 MHz)
PositionCarbon TypeBenzene (Ref)Bromobenzene Anisole (Methoxybenzene)4-Bromoanisole
Ipso (C-X) Quaternary128.5122.6 (Shielded)159.7 (Deshielded)112.8 (C-Br)*
Ipso (C-Y) Quaternary---158.7 (C-OMe)
Ortho CH128.5131.4114.1132.2 (to Br) / 115.8 (to OMe)
Meta CH128.5130.1129.5See above
Para CH128.5127.0120.8-
Substituent CH

--55.055.4

*Critical Observation: In 4-Bromoanisole, the C-Br carbon (112.8 ppm) is shielded by BOTH the Heavy Atom Effect of the Bromine AND the resonance donation from the para-Methoxy group.

Visualizing the Mechanistic Pathway

Mechanism cluster_0 Substituent Effect Logic Start Substituent Attached to Aromatic Ring Split Atom Type? Start->Split OMe Oxygen (Light Atom) Split->OMe 2nd Period (O, N, F) Br Bromine (Heavy Atom) Split->Br 4th Period+ (Br, I) OMe_Mech High Electronegativity Dominates Paramagnetic Term OMe->OMe_Mech OMe_Result Downfield Shift (Deshielding) ~160 ppm OMe_Mech->OMe_Result Br_Mech Spin-Orbit Coupling (Relativistic Shielding) Br->Br_Mech Br_Result Upfield Shift (Shielding) ~122 ppm Br_Mech->Br_Result

Figure 1: Decision logic for predicting ipso-carbon shifts based on substituent row in the periodic table.

Part 3: Experimental Protocols (The "Invisible" Carbon)

A common failure mode in analyzing these compounds is the "disappearance" of the quaternary ipso carbons (C-Br and C-OMe).

The Problem: Quaternary carbons lack attached protons. They rely on Dipolar relaxation with distant protons, leading to very long Spin-Lattice Relaxation times (


), often 30–100 seconds. Standard rapid-pulsing experiments saturate these nuclei, rendering them invisible.

The Solution: Use the Inverse Gated Decoupling technique or a Relaxation Agent .[3]

Protocol A: Quantitative C NMR (High Accuracy)

Best for: Final compound characterization and purity assessment.

  • Sample Prep: Dissolve ~30-50 mg of compound in 0.6 mL CDCl

    
    .
    
  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling.

    • Why? Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress Nuclear Overhauser Effect - NOE).[3] NOE enhances signal but distorts integration ratios.[4]

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    .
    • Setting: For 4-bromoanisole, the C-Br

      
       can be ~50s. Set 
      
      
      
      (minimum) to
      
      
      .
  • Flip Angle: 90°.

  • Scans: 512–1024 (Due to loss of NOE enhancement, sensitivity is lower).

Protocol B: Rapid Qualitative Detection (Routine)

Best for: Quick structure verification.

  • Reagent: Add ~2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to the NMR tube.
    
    • Mechanism:[5] Cr(acac)

      
       is a paramagnetic relaxation agent.[3][6] It provides an efficient relaxation pathway for all carbons, reducing 
      
      
      
      from seconds/minutes to milliseconds.
  • Pulse Sequence: Standard zgpg (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Reduce to 2.0 seconds.
    
  • Result: All quaternary carbons (C-Br, C-OMe) will appear intense and visible within a 10-minute experiment.

Workflow Visualization

Protocol Input Sample: 4-Bromoanisole Choice Goal? Input->Choice Quant Quant/Integration Choice->Quant Purity Check Rapid Rapid ID Choice->Rapid Structure Check Method1 Inverse Gated Decoupling (No NOE) Quant->Method1 Param1 Delay (d1) > 30s Long run time Method1->Param1 Result Full Spectrum Visible Quaternary Cs Param1->Result Method2 Add Cr(acac)3 (Relaxation Agent) Rapid->Method2 Param2 Delay (d1) = 2s Short run time Method2->Param2 Param2->Result

Figure 2: Experimental workflow for optimizing detection of quaternary carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift tables).
  • Kaupp, M., Bühl, M., & Malkin, V. G. (2004). Calculation of NMR and EPR Parameters: Theory and Applications. Wiley-VCH. (Source for Relativistic/Heavy Atom Effects).[5]

  • Reich, H. J. (University of Wisconsin). Chemical Shift Effects on Carbon-13 NMR. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 4-Bromoanisole. [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Bromophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the precise structural elucidation of novel molecules is a cornerstone of progress. (4-Bromophenyl)(4-methoxyphenyl)methanol, a diarylmethanol derivative, presents an interesting case for analytical characterization due to the presence of two distinct substituted aromatic rings. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of its expected fragmentation pattern under electron ionization mass spectrometry (EI-MS). Beyond a mere catalog of fragments, we will delve into the mechanistic rationale behind the observed cleavages, offering a predictive framework for similar chemical entities.

Furthermore, this guide will objectively compare the insights gleaned from mass spectrometry with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data from analogous compounds. Our aim is to equip researchers with a multi-faceted understanding of how to approach the structural verification of such compounds, ensuring the scientific integrity and trustworthiness of their findings.

The Signature Fragmentation of this compound in EI-MS

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This fragmentation, however, is highly reproducible and provides a unique fingerprint of the molecule's structure. For this compound, the fragmentation pathways are dictated by the interplay of the bromo, methoxy, and hydroxyl functional groups, as well as the stability of the resulting carbocations.

The molecular ion peak (M⁺˙) for this compound is expected at m/z 292 and 294, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2] The presence of this isotopic cluster is a strong indicator of a bromine-containing compound.

The primary fragmentation pathways are initiated by the ionization of a lone pair electron, typically from the oxygen atoms of the hydroxyl or methoxy group. The subsequent cleavages are driven by the formation of stable resonance-stabilized cations.

Predicted Major Fragmentation Pathways:

m/z (Predicted) Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway
292/294[C₁₄H₁₃BrO₂]⁺˙ModerateMolecular Ion (M⁺˙)
275/277[C₁₄H₁₂BrO]⁺HighLoss of a hydroxyl radical (•OH) from the molecular ion.
213/215[C₇H₆BrO]⁺Highα-cleavage with loss of the 4-methoxyphenyl radical. This forms the stable 4-bromobenzoyl-like cation.
185/187[C₇H₆Br]⁺ModerateLoss of CO from the [C₇H₆BrO]⁺ ion.
157/159[C₆H₄Br]⁺ModerateLoss of a formyl radical (•CHO) from the 4-bromobenzoyl-like cation or loss of C₂H₂ from the [C₇H₆Br]⁺ ion.
135[C₈H₉O₂]⁺High (Base Peak)α-cleavage with loss of the 4-bromophenyl radical, forming the highly stable 4-methoxybenzyl cation.
107[C₇H₇O]⁺HighLoss of CO from the 4-methoxybenzoyl-like cation that can be formed through rearrangement.
92[C₆H₄O]⁺˙ModerateLoss of a methyl radical (•CH₃) from the 4-methoxyphenyl cation.
77[C₆H₅]⁺ModeratePhenyl cation, arising from further fragmentation of the aromatic rings.

Mechanistic Insights into Fragmentation

The predicted fragmentation pattern can be rationalized through several key mechanistic steps common in mass spectrometry.

Alpha-Cleavage

The most favorable cleavage for alcohols and ethers is the α-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken.[3] In this compound, there are two possible α-cleavage pathways:

  • Loss of the 4-bromophenyl radical: This pathway leads to the formation of the resonance-stabilized 4-methoxybenzyl cation at m/z 135. This is predicted to be the base peak due to the excellent resonance stabilization provided by the methoxy group.

  • Loss of the 4-methoxyphenyl radical: This results in the formation of the 4-bromobenzyl cation at m/z 213/215. While also stabilized, the electron-donating effect of the methoxy group makes the alternative cleavage more favorable.

G Predicted Alpha-Cleavage of this compound M Molecular Ion (M⁺˙) m/z 292/294 F135 4-Methoxybenzyl Cation m/z 135 (Base Peak) M->F135 Loss of 4-bromophenyl radical F213_215 4-Bromobenzyl Cation m/z 213/215 M->F213_215 Loss of 4-methoxyphenyl radical BrPh_rad •C₆H₄Br MeOPh_rad •C₆H₄OCH₃

Caption: Primary alpha-cleavage pathways.

Loss of Neutral Molecules

The molecular ion can also undergo fragmentation through the loss of small, stable neutral molecules. A common fragmentation for alcohols is the loss of a water molecule (M-18). However, for benzylic alcohols, the loss of a hydroxyl radical is often more prominent.

Fragmentation of Substituted Phenyl Rings

The resulting fragment ions containing the aromatic rings can undergo further characteristic fragmentations. For instance, the 4-bromobenzoyl-like cation (m/z 213/215) can lose a neutral carbon monoxide (CO) molecule to form the 4-bromophenyl cation at m/z 185/187. The 4-methoxyphenyl portion can also undergo characteristic cleavages, such as the loss of a methyl radical from the methoxy group.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Analytical Technique Information Provided Strengths Limitations
GC-MS Molecular weight, fragmentation pattern, isotopic information.High sensitivity, excellent for mixture analysis, provides a unique molecular fingerprint.Can be destructive, limited for non-volatile or thermally labile compounds, requires derivatization for some functional groups.
NMR Spectroscopy (¹H & ¹³C) Detailed carbon-hydrogen framework, connectivity between atoms, stereochemistry.Non-destructive, provides unambiguous structural information.[4]Lower sensitivity than MS, requires pure samples, can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides characteristic absorption bands for functional groups.Provides limited information on the overall molecular structure, spectra can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methoxy group protons, the benzylic proton, and the hydroxyl proton. The aromatic region would show distinct patterns for the 1,4-disubstituted rings. The methoxy protons would appear as a sharp singlet around 3.8 ppm. The benzylic proton would be a singlet, and its chemical shift would be influenced by the adjacent hydroxyl and aromatic rings. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, providing information about their chemical environment. The number of signals would confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[5] For this compound, the IR spectrum would show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-O stretch (alcohol): A strong band around 1050-1150 cm⁻¹.

  • C-O stretch (ether): A band in the region of 1200-1250 cm⁻¹ for the aryl ether linkage.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Caption: Integrated analytical workflow for structural elucidation.

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free of particulate matter by filtration if necessary.

2. GC-MS Parameters (Typical):

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Conclusion

The structural elucidation of this compound is a multi-faceted task that is best accomplished through the integration of several analytical techniques. Mass spectrometry, with its ability to provide molecular weight and detailed fragmentation information, serves as a powerful primary tool. The predicted fragmentation pattern, dominated by the formation of the stable 4-methoxybenzyl cation (m/z 135) and the characteristic isotopic signature of the bromine-containing fragments, provides a robust fingerprint for this molecule.

However, for unambiguous structure confirmation, the complementary data from NMR and IR spectroscopy are indispensable. NMR provides the definitive carbon-hydrogen framework, while IR confirms the presence of key functional groups. By understanding the principles behind each technique and integrating their respective data, researchers can confidently and accurately characterize novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. (2016). Analytical Chemistry, 88(15), 7686–7693.
  • GC-MS, LC-MS, GC-IR, LC-NMR. (n.d.). Retrieved from [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups. (2022). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry. OpenStax.
  • Spectroscopy of Alcohols and Phenols. (2022). In Chemistry LibreTexts.
  • Fragmentation Pathways. (2022). In Chemistry LibreTexts.
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). (n.d.).
  • Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022). YouTube.
  • Ionization Methods in Mass Spectrometry. (2021). YouTube.
  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • A Comparative Analysis of GC-MS and NMR for the Structural Elucidation of 2,2,3,4,5-Pentamethylhexane. (n.d.). Benchchem.
  • Structure Elucidation Using Gas Chromatography-Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations. (2021). Analytical Chemistry, 93(46), 15508–15516.
  • Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. (2021). Plant, Cell & Environment, 44(5), 1399-1413.
  • Metabolomics Strategies Using GC - MS/MS Technology. (n.d.). Thermo Fisher Scientific.
  • ¹H and ¹³C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles. (2009). Magnetic Resonance in Chemistry, 47(10), 883-886.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules, 24(18), 3324.
  • ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Magnetic Resonance in Chemistry.
  • ¹H and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2001). Molecules, 6(11), 903-911.
  • Copies of ¹H NMR and ¹³C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. (2014). RSC Advances, 4(83), 44046-44081.
  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (1980). Biomedical Mass Spectrometry, 7(3), 109-114.
  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2947-2951.
  • In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. (n.d.). GERSTEL.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021).
  • Proposed EI‐MS fragmentation pathways of 4. (n.d.).
  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115168.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: IR Spectroscopic Analysis of Hydroxyl Groups in Diarylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral characteristics of the hydroxyl (-OH) group within diarylmethanols (e.g., diphenylmethanol/benzhydrol). Unlike simple aliphatic alcohols, the hydroxyl group in diarylmethanols is influenced by the electronic withdrawal of two aromatic rings and significant steric hindrance.

This analysis compares diarylmethanols against primary aliphatic alcohols (high H-bonding capacity), phenols (acidic/conjugated), and triarylmethanols (sterically hindered), providing researchers with diagnostic criteria to distinguish these moieties in drug development and structural elucidation.

Theoretical Framework: The Diaryl Effect

In diarylmethanols (


), the hydroxyl group exists in a unique electronic and steric environment. Two competing factors dictate the IR peak position:
  • Electronic Effect (Inductive Withdrawal): The

    
     hybridized carbons of the aromatic rings exert an electron-withdrawing inductive effect (-I). This weakens the O-H bond slightly compared to aliphatic alcohols, theoretically increasing acidity and altering the force constant.
    
  • Steric Hindrance: The bulky aromatic rings impede the approach of other molecules, reducing the probability of intermolecular hydrogen bonding compared to primary alcohols.

The Diagnostic "Fingerprint"
  • Free Hydroxyl: In dilute solution (

    
     in 
    
    
    
    ), diarylmethanols exhibit a sharp, high-frequency peak (
    
    
    ).
  • H-Bonded Hydroxyl: In concentrated solution or solid state (KBr/ATR), a broad, lower-frequency band appears (

    
    ).
    

Comparative Performance Analysis

The following data compares the spectral performance of diarylmethanols against common alternatives found in pharmaceutical intermediates.

Table 1: Comparative IR Peak Shifts (Solution Phase vs. Solid State)
Compound ClassRepresentative MoleculeFree O-H (

)
H-Bonded O-H (Solid/Conc.)C-O StretchDiagnostic Note
Diarylmethanol Diphenylmethanol (Benzhydrol) 3620 cm⁻¹ (Sharp) 3350 cm⁻¹ (Broad) ~1020 cm⁻¹ Secondary alcohol. Significant shift between dilute and solid states.
Primary AliphaticEthanol3640 cm⁻¹3300 cm⁻¹1050 cm⁻¹Strongest H-bonding; Free OH rarely seen unless ultra-dilute.
PhenolPhenol3610 cm⁻¹3200 cm⁻¹1230 cm⁻¹Lower frequency due to resonance; C-O peak is distinctively high.
TriarylmethanolTriphenylmethanol3600 cm⁻¹~3450 cm⁻¹ (Weak)1150 cm⁻¹Tertiary alcohol. Steric bulk severely limits H-bonding intensity.
Analysis of Alternatives
  • Vs. Phenols: Phenols show a C-O stretch significantly higher (

    
    ) due to partial double-bond character from resonance. Diarylmethanols lack this resonance, keeping the C-O stretch near 
    
    
    
    .
  • Vs. Triarylmethanols: The addition of a third ring (trityl group) creates a "propeller" shape that shields the oxygen. Consequently, Triarylmethanols show very weak H-bonded peaks even in solid state, whereas Diarylmethanols still form significant H-bonded networks.

Decision Logic for Peak Assignment

The following diagram illustrates the logical workflow for interpreting O-H peaks in diaryl systems, distinguishing between free, intermolecular, and intramolecular bonding.

OH_Assignment_Logic Start IR Spectrum Analysis: Region 3200-3650 cm⁻¹ CheckRegion Identify Peak Morphology Start->CheckRegion Sharp Sharp Peak (>3600 cm⁻¹) CheckRegion->Sharp Narrow bandwidth Broad Broad Band (3200-3500 cm⁻¹) CheckRegion->Broad Wide bandwidth FreeOH Free Hydroxyl Group (Non-bonded) Sharp->FreeOH Dilution Perform Dilution Test (Sequential dilution in CCl₄) Broad->Dilution Change Intensity decreases relative to free OH peak? Dilution->Change Inter Intermolecular H-Bonding (Concentration Dependent) Change->Inter Yes Intra Intramolecular H-Bonding (Concentration Independent) Change->Intra No DiarylNote Diarylmethanols typically show Intermolecular bonding Inter->DiarylNote

Figure 1: Logical decision tree for assigning Hydroxyl stretching vibrations. This workflow distinguishes between free, intermolecular (concentration-dependent), and intramolecular (concentration-independent) interactions.

Experimental Protocol: The Dilution Study

To rigorously validate the nature of the hydroxyl peak in a new diarylmethanol derivative, a Dilution Study is the gold standard. This differentiates steric hindrance effects from inherent structural bonding.

Reagents and Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: These are chosen because they are non-polar and transparent in the O-H stretching region.
  • Cell: NaCl or CaF2 liquid cells with variable path lengths (0.1 mm to 10 mm).

  • Instrument: FTIR Spectrometer (Resolution

    
     or better).
    
Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Prepare a

      
       solution of the diarylmethanol derivative in dry 
      
      
      
      .
    • Critical: Ensure solvent is dried over molecular sieves to prevent water interference (

      
       and 
      
      
      
      ).
  • Sequential Dilution:

    • Prepare a series of dilutions:

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
  • Acquisition:

    • Acquire spectra for each concentration.

    • Normalization: As concentration decreases, increase the path length of the cell (e.g., use 1 mm cell for 0.01 M, 10 mm cell for 0.001 M) to keep the total number of absorbing molecules in the beam path roughly constant.

  • Data Interpretation:

    • Intermolecular Bonding (Expected for Diarylmethanols): The broad peak at

      
       will disappear upon dilution, while the sharp peak at 
      
      
      
      will grow in intensity.
    • Intramolecular Bonding: The ratio of the broad peak to the sharp peak remains constant regardless of dilution.

Dilution_Protocol Sample Solid Diarylmethanol Mix Stock Solution (0.1 M) Sample->Mix Solvent Dry CCl₄ (over 4Å Sieves) Solvent->Mix Split Serial Dilution Mix->Split Conc1 0.1 M (Short Path) Split->Conc1 Conc2 0.01 M (Medium Path) Split->Conc2 Conc3 0.001 M (Long Path) Split->Conc3 FTIR FTIR Acquisition Conc1->FTIR Conc2->FTIR Conc3->FTIR Result Compare I(Free) / I(Bonded) FTIR->Result

Figure 2: Experimental workflow for the Dilution Study. Increasing path length inversely to concentration allows for direct comparison of molar absorptivity changes.

Troubleshooting & Validation (Self-Correcting Systems)

When analyzing diarylmethanols, common artifacts can lead to misinterpretation. Use this validation checklist:

  • The "Water" Artifact:

    • Symptom: A sharp peak at

      
       or broad jagged peaks near 
      
      
      
      .
    • Cause: Atmospheric water vapor or wet solvent.

    • Correction: Run a background scan immediately before the sample. Dry solvents with activated molecular sieves for 24 hours.

  • The "Over-Concentration" Error:

    • Symptom: The O-H stretch bottoms out (0% Transmittance) or appears flat-topped.

    • Cause: Detector saturation.

    • Correction: Dilute the sample until the strongest peak has roughly 10-20% Transmittance (0.7 - 1.0 Absorbance).

  • Differentiation from Ketones (Benzophenone):

    • Oxidation of diarylmethanols yields diarylketones (e.g., Benzophenone).

    • Validation: Check for the disappearance of the O-H stretch (

      
      ) and the appearance of a strong C=O stretch at 
      
      
      
      .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for characteristic group frequencies).
  • NIST Mass Spectrometry Data Center. (2023). Benzhydrol (Diphenylmethanol) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons. Available at: [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 666 (Benzhydrol). Available at: [Link]

Crystal structure data for (4-Bromophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystal Structure of (4-Bromophenyl)(4-methoxyphenyl)methanol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, melting point, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation, stability, and intellectual property. This guide addresses the crystal structure of this compound, a substituted diphenylmethanol derivative of interest in medicinal chemistry and materials science.

As of the date of this publication, a definitive, publicly available single-crystal X-ray diffraction structure for this compound has not been reported in major crystallographic databases. Consequently, this guide adopts a predictive and comparative approach. By analyzing the experimentally determined crystal structures of closely related analogs, we aim to provide valuable insights into the likely solid-state conformation, hydrogen bonding motifs, and intermolecular interactions that govern the crystal packing of the target molecule. This analysis is supported by a detailed protocol for single-crystal X-ray diffraction, empowering researchers to determine the structure of novel compounds.

Introduction: The Significance of Crystal Structure in Diphenylmethanols

Diphenylmethanol and its derivatives are versatile scaffolds in organic synthesis and drug discovery. The central methanol moiety provides a hydrogen bond donor and acceptor, while the two phenyl rings offer a large surface area for various non-covalent interactions, including π-π stacking and C-H···π interactions. The substituents on these rings, such as the electron-withdrawing bromine atom and the electron-donating methoxy group in our target compound, are expected to significantly influence the molecule's electronic distribution, conformation, and ultimately, its crystal packing.

Understanding these intermolecular interactions is not merely academic; it governs the material's bulk properties and is foundational for crystal engineering and rational drug design.[1]

Comparative Crystallographic Data Analysis

In the absence of direct data for this compound, we present the crystallographic data for key structural analogs. This comparative approach allows us to dissect the influence of each substituent on the crystal lattice. The selected analogs are:

  • (4-Bromophenyl)methanol (1): Provides insight into the role of the bromo-substituted phenyl ring and the primary alcohol in crystal packing.

  • (4-Methoxyphenyl)methanol (2): Illustrates the influence of the methoxy-substituted phenyl ring.[2][3][4][5]

  • bis(4-Bromophenyl)methanol (3): Shows the effect of having two bromo-substituted rings.[6]

  • tris(4-Methoxyphenyl)methanol (4): A more complex analog that demonstrates the packing of multiple methoxy-substituted phenyl groups around a central carbon.[7][8]

Parameter (4-Bromophenyl)methanol (1) (4-Methoxyphenyl)methanol (2) bis(4-Bromophenyl)methanol (3) tris(4-Methoxyphenyl)methanol (4)
Molecular Formula C₇H₇BrOC₈H₁₀O₂C₁₃H₁₀Br₂OC₂₂H₂₂O₄
Molecular Weight 187.03 g/mol 138.17 g/mol [9]342.03 g/mol [6]350.41 g/mol [7]
Crystal System Data Not AvailableData Not AvailableData Not AvailableData Not Available
Space Group Data Not AvailableData Not AvailableData Not AvailableData Not Available
Key Intermolecular Interactions O-H···O Hydrogen Bonding, Halogen Bonding (Br···O/Br), C-H···πO-H···O Hydrogen Bonding, C-H···π, π-π StackingHalogen Bonding, C-H···πC-H···O, C-H···π, π-π Stacking

Note: Detailed crystallographic parameters such as crystal system and space group are not consistently available in the initial search results for all comparator compounds. The analysis will focus on the types of intermolecular interactions expected.

Predictive Analysis of this compound Structure

Based on the functional groups present in the target molecule, we can anticipate the key intermolecular interactions that will dictate its crystal structure:

  • O-H···O Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that the primary organizing motif in the crystal lattice will be chains or networks of molecules linked by O-H···O hydrogen bonds.

  • Halogen Bonding: The bromine atom on one phenyl ring is a potential halogen bond donor, capable of interacting with electron-rich atoms like the oxygen of the hydroxyl or methoxy group of a neighboring molecule.

  • π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the bromine will create a polarized aromatic system, potentially favoring offset or T-shaped π-stacking arrangements.

  • C-H···π and C-H···O Interactions: Aromatic and methyl C-H groups can act as weak hydrogen bond donors, interacting with the π-systems of the phenyl rings or the oxygen atoms of neighboring molecules.[1][10]

The interplay and competition between these interactions will determine the final crystal packing.[10] The conformational flexibility around the central carbon-carbon bonds will also play a crucial role.

Visualization of Molecular Structures and Interactions

The following diagrams illustrate the molecular structure of the target compound and a hypothesized primary intermolecular interaction.

molecular_structure cluster_molecule This compound cluster_bromophenyl 4-Bromophenyl cluster_methoxyphenyl 4-Methoxyphenyl C_central C OH OH C_central->OH H_central H C_central->H_central C1_br C C_central->C1_br C1_me C C_central->C1_me C2_br C C1_br->C2_br C3_br C C2_br->C3_br C4_br C C3_br->C4_br C5_br C C4_br->C5_br Br Br C4_br->Br C6_br C C5_br->C6_br C6_br->C1_br C2_me C C1_me->C2_me C3_me C C2_me->C3_me C4_me C C3_me->C4_me C5_me C C4_me->C5_me O_me O C4_me->O_me C6_me C C5_me->C6_me C6_me->C1_me CH3_me CH3 O_me->CH3_me

Caption: Molecular structure of this compound.

hydrogen_bonding mol1 (4-Bromophenyl)(4-methoxyphenyl)CH- O-H mol2 (4-Bromophenyl)(4-methoxyphenyl)CH- O-H mol1:o->mol2:o O-H···O Hydrogen Bond

Caption: Hypothesized primary O-H···O hydrogen bonding interaction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, self-validating protocol for the determination of the crystal structure of a small organic molecule like this compound.[11][12][13]

Part 1: Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the single crystal.[14]

  • Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible fractures).[14]

  • Methodology: Slow Evaporation a. Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature to create a saturated or near-saturated solution. b. Transfer the solution to a clean vial. c. Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. d. Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Rationale: Slow solvent evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical and often determined empirically.

Part 2: Data Collection

  • Objective: To measure the intensities of the X-ray beams diffracted by the crystal.

  • Methodology: a. Carefully select a high-quality single crystal and mount it on a goniometer head. b. Place the mounted crystal on a single-crystal X-ray diffractometer. c. Cool the crystal to a low temperature (typically 100-173 K) using a cryosystem to reduce thermal vibrations of the atoms. d. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). e. Rotate the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots.

  • Rationale: Low temperatures improve data quality by reducing atomic motion. Collecting data over a wide range of orientations ensures a complete dataset.

Part 3: Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

  • Methodology: a. Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). b. Space Group Determination: Analyze the symmetry of the diffraction pattern to determine the crystal's space group. c. Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure (the positions of the heavier atoms). d. Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods until the calculated and observed diffraction patterns match as closely as possible. The quality of the final structure is assessed by parameters like the R-factor.

  • Rationale: This computational process transforms the diffraction pattern into a three-dimensional atomic model, providing precise bond lengths, bond angles, and torsion angles.

experimental_workflow cluster_prep Preparation cluster_xrd X-Ray Diffraction cluster_analysis Analysis synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogs provides a strong basis for predicting its solid-state behavior. The presence of a hydroxyl group, a bromine atom, and a methoxy group suggests a rich landscape of intermolecular interactions, likely dominated by O-H···O hydrogen bonding, with significant contributions from halogen bonding and π-system interactions.

This guide serves as a foundational resource for researchers working with this and similar compounds. The provided experimental protocol offers a clear pathway to obtaining high-quality crystallographic data. The elucidation of the precise crystal structure of this compound will be a valuable addition to the field, enabling a deeper understanding of structure-property relationships in substituted diphenylmethanols and aiding in the rational design of new materials and therapeutic agents.

References

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Pérez, C., et al. (2024). Competition between O–H and S–H Intermolecular Interactions in Conformationally Complex Systems: The 2-Phenylethanethiol and 2-Phenylethanol Dimers. Journal of the American Chemical Society. Retrieved from [Link]

  • Sherrill Group. (n.d.). Intermolecular Interactions. Georgia Institute of Technology. Retrieved from [Link]

  • NIST. (n.d.). Methanol, bis(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dr. NMR. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from [Link]

  • SIELC Technologies. (2018). (4-Methoxyphenyl)methanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPHENYL)METHANOL | CAS 105-13-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisyl alcohol. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: (4-Bromophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Class: Halogenated Aromatic Alcohol (Benzhydrol derivative) Waste Stream: Halogenated Organic Waste Disposal Method: High-Temperature Incineration

Effective waste management of (4-Bromophenyl)(4-methoxyphenyl)methanol requires strict adherence to halogenated waste protocols. As a brominated compound, it poses specific challenges for incineration due to the potential formation of acidic byproducts (HBr) and environmental pollutants. This guide outlines the precise segregation, packaging, and regulatory compliance steps necessary for safe disposal, ensuring alignment with RCRA (Resource Conservation and Recovery Act) standards.

Safety Assessment & Hazard Identification

Before handling waste, valid safety protocols must be established. While specific Safety Data Sheets (SDS) from your supplier should always be the primary reference, this compound generally exhibits the following characteristics typical of brominated benzhydrols.

Predicted GHS Classification
Hazard ClassCategorySignal WordHazard Statement
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
STOT-SE Category 3WarningH335: May cause respiratory irritation
Aquatic Toxicity Chronic 2-H411: Toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator or fume hood (if solid dust is generated).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Standard lab coat.

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

Waste Characterization & Segregation

The Golden Rule: Never mix halogenated waste with non-halogenated waste.

This compound contains a bromine atom. When incinerated, halogenated compounds release acid gases (Hydrogen Bromide, HBr). Waste facilities use specialized incinerators with scrubbers to neutralize these gases. Mixing this with non-halogenated waste (like acetone or methanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs and processing complexity.

Chemical Structure Analysis
  • Functional Groups: Hydroxyl (-OH), Methoxy (-OCH3), Bromo (-Br).

  • Reactivity: Generally stable. Avoid strong oxidizing agents.

  • Physical State: Typically a solid powder.

Step-by-Step Disposal Protocol

Phase A: Collection & Packaging

For Solid Waste (Pure Compound):

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).

  • Transfer: Carefully transfer the solid using a spatula. Avoid generating dust.

  • Headspace: Leave at least 10% headspace to prevent pressure buildup, though less critical for solids than liquids.

For Solution Waste (Dissolved in Solvents):

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), the waste stream is dictated by the solvent and the solute.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Solvent carboy.

    • If dissolved in Acetone/Methanol : Dispose in Halogenated Solvent carboy (due to the presence of the brominated solute). Note: Even small amounts of halogenated material contaminate non-halogenated streams.

Phase B: Labeling

Regulatory compliance requires precise labeling. "Chemical Waste" is insufficient.

  • Tag Requirements: Hazardous Waste Tag (RCRA compliant).

  • Contents: Write the full chemical name: "this compound". Do not use formulas or abbreviations.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Phase C: Storage Prior to Pickup
  • Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.

  • Cap Management: Keep the container tightly closed when not actively adding waste. Funnels must be removed immediately after use.

  • Location: Satellite Accumulation Area (SAA) – at or near the point of generation.

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of this compound based on its physical state and mixture status.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Solution / Liquid StateCheck->Solution Dissolved SolidPkg Package in Wide-Mouth HDPE/Glass Jar Solid->SolidPkg SolventCheck Identify Solvent Solution->SolventCheck LabelSolid Label: 'Solid Waste - Halogenated' List Full Chemical Name SolidPkg->LabelSolid Final Request EHS Pickup (High Temp Incineration) LabelSolid->Final HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent CombineHalo Dispose in Halogenated Solvent Carboy HaloSolvent->CombineHalo Contaminate Solute renders stream Halogenated. Dispose in Halogenated Carboy NonHaloSolvent->Contaminate CombineHalo->Final Contaminate->Final

Figure 1: Decision logic for segregating and packaging brominated chemical waste. Note that the presence of the bromine atom mandates a halogenated waste stream regardless of the solvent used.

Spill Management & Emergency Procedures

In the event of a spill, immediate action minimizes exposure and environmental impact.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).

  • Contain:

    • Solids: Gently cover with a damp paper towel to prevent dust dispersion, then sweep into a dustpan.

    • Liquids: Use absorbent pads or vermiculite. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Clean: Wipe the area with soap and water.

  • Dispose: Place all cleanup materials (pads, gloves, debris) into a clear plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with this compound".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.

  • American Chemical Society (ACS). (2024).

A Researcher's Guide to the Safe Handling of (4-Bromophenyl)(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities for researchers. (4-Bromophenyl)(4-methoxyphenyl)methanol, a substituted benzhydrol, represents a class of compounds with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of rigorous and ethical scientific practice. This guide provides essential, immediate safety and logistical information, grounded in established safety protocols for structurally similar compounds, to empower researchers to work with confidence and security.

Hazard Assessment and Risk Mitigation

Based on the toxicological profiles of related benzhydrols, this compound should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system.[4][5][6] Ingestion may also be harmful.[2][7] The primary routes of exposure are inhalation of dust particles (as it is a solid), direct skin or eye contact, and accidental ingestion.[1][2] Therefore, the core of our safety strategy is the consistent and correct use of Personal Protective Equipment (PPE) within a controlled laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is a non-negotiable aspect of handling this compound. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be used in conjunction with goggles when there is a significant splash risk.
Hands Nitrile or Neoprene GlovesGloves must be inspected for integrity before each use.[5][6] A proper removal technique (without touching the outer surface) must be employed to prevent skin contamination.[6]
Body Laboratory CoatA flame-resistant lab coat provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator (if applicable)A respirator should be used if work is performed outside of a certified chemical fume hood or if there is a risk of generating airborne dust.[2][5] The type of cartridge should be appropriate for organic vapors and particulates.

The following workflow diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_completion Post-Handling Phase start Begin Work with This compound assess_hazards Assess Hazards: - Review available safety data - Note physical form (solid) - Identify potential for dust/aerosol generation start->assess_hazards select_ppe Select Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazards->select_ppe fume_hood_check Is work performed in a certified chemical fume hood? select_ppe->fume_hood_check use_hood Proceed with work inside the fume hood fume_hood_check->use_hood Yes respirator Add NIOSH-approved respirator to core PPE fume_hood_check->respirator No handle_chemical Handle Chemical: - Weighing - Transferring - Reaction setup use_hood->handle_chemical respirator->handle_chemical decontaminate Decontaminate work area handle_chemical->decontaminate doff_ppe Doff PPE Correctly: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands end Work Complete wash_hands->end Spill_Response_Plan spill_detected Chemical Spill Detected assess_spill Is the spill large or presents an immediate hazard (fire, uncontrolled release)? spill_detected->assess_spill evacuate Evacuate Immediate Area Alert others nearby assess_spill->evacuate Yes minor_spill Minor Spill Procedure assess_spill->minor_spill No contact_ehs Contact EH&S / Emergency Services evacuate->contact_ehs don_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) minor_spill->don_ppe contain_spill Contain the spill using inert absorbent material (e.g., vermiculite, sand) don_ppe->contain_spill cleanup Gently sweep or scoop material from edges inward contain_spill->cleanup collect_waste Place contaminated material into a labeled, sealed waste container cleanup->collect_waste decontaminate_area Decontaminate the spill area and all equipment used collect_waste->decontaminate_area dispose_waste Dispose of waste through institutional hazardous waste program decontaminate_area->dispose_waste

Figure 2. Decision Tree for Chemical Spill Response.
Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Stream : This compound falls under the category of halogenated organic waste. [8]* Container : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : The final disposal must be conducted through a licensed professional waste disposal service, likely involving incineration at a facility equipped with scrubbers to handle halogenated byproducts. [5][9]Do not dispose of this chemical down the drain. [1][5] By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzhydrol, 99%. Available at: [Link]

  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Available at: [Link]

  • Chemtalk. Bromine water - disposal. Available at: [Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. Available at: [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Available at: [Link]

  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Available at: [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Available at: [Link]

  • Capot Chemical. MSDS of Benzhydrol. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, April 10). What to Do in a Chemical Emergency. Available at: [Link]

  • Rieke Metals. (4-BROMOPHENYL)(4-METHOXY-3-METHYLPHENYL)METHANOL. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.